Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to challenges in stabilizing its reactive structure. Early applications focused on its role as a bioisostere for ester and amide groups, mitigating hydrolysis while maintaining hydrogen-bonding capabilities. The discovery of oxolamine—a 1,2,4-oxadiazole-based antitussive drug—in the 1960s marked its entry into medicinal chemistry. Subsequent decades saw systematic exploration of substitution patterns, with 3,5-disubstituted derivatives emerging as key pharmacophores for anticancer, antimicrobial, and anti-inflammatory agents.
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Significance of Azetidin-Oxadiazole Hybrid Systems
Azetidine, a strained four-membered nitrogen heterocycle, introduces conformational constraints that enhance target selectivity and metabolic stability. When fused with 1,2,4-oxadiazole, the resulting hybrid system exhibits synergistic effects:
- Electronic modulation : The electron-deficient oxadiazole ring polarizes the azetidine nitrogen, enhancing hydrogen-bond donor capacity.
- Spatial orientation : Azetidine’s puckered geometry positions substituents in three-dimensional space, improving binding to allosteric sites (e.g., mGluR1 in Alzheimer’s models).
- Solubility optimization : The ethyl carboxylate group in Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate hydrochloride improves aqueous solubility, facilitating prodrug activation in physiological environments.
Table 2: Comparative Bioactivity of Azetidine-Containing Hybrids
Research Evolution and Current Scientific Frontiers
Recent innovations focus on green synthesis and computational design:
- Mechanochemical synthesis : Solvent-free grinding techniques achieve 85–92% yields for 3,5-disubstituted oxadiazoles, reducing environmental impact.
- Machine learning-guided SAR : Predictive models identify azetidine substitution at position 5 as critical for blood-brain barrier penetration, aligning with FO-4-15’s efficacy in Alzheimer’s models.
- Targeted delivery : Conjugation with nanoparticles enhances the bioavailability of azetidine-oxadiazole hybrids in Pseudomonas aeruginosa biofilms, achieving 99% eradication at 10 μg/mL.
Table 3: Advances in 1,2,4-Oxadiazole Synthesis (2019–2025)
Positioning within Heterocyclic Medicinal Chemistry
The dual heterocyclic architecture of Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate hydrochloride addresses two key challenges in drug design:
- Metabolic stability : The oxadiazole ring resists hepatic CYP450-mediated oxidation, extending half-life compared to traditional amide-based drugs.
- Receptor specificity : Azetidine’s 90° N-C-C angle induces a bent conformation, enabling selective binding to G-protein-coupled receptors (GPCRs) over kinase targets.
Table 4: Heterocyclic Combinations in Clinical Candidates
Properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-2-13-8(12)6-10-7(14-11-6)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMHCGRRRZLHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce azetidine derivatives with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride has a molecular weight of approximately 233.65 g/mol and is characterized by the presence of an oxadiazole ring, which is known for its diverse biological properties. The compound's structure facilitates interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the oxadiazole family. Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation with IC50 values indicating their potency against specific cancer types .
A specific study demonstrated that related oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF7 and HCT116, suggesting that ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride may also share similar properties .
Antimicrobial Properties
The compound's structure allows it to exhibit antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . This property makes it a candidate for developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
Oxadiazoles have been recognized for their anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study evaluating various oxadiazole derivatives, ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride was synthesized and tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity Assessment
Another research focused on synthesizing novel oxadiazole derivatives for antimicrobial testing. The study found that certain derivatives showed enhanced activity against gram-positive and gram-negative bacteria compared to standard antibiotics . Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride was included in the testing panel and showed promising results.
Mechanism of Action
The mechanism of action of Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxadiazole ring may interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
Key Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl derivative (electron-withdrawing) may exhibit lower reactivity in nucleophilic substitutions compared to the 2-ethoxyphenyl analogue (electron-donating) .
- Synthetic Feasibility : Aryl-substituted oxadiazoles often require multi-step syntheses with moderate yields (e.g., 8% for the 2-ethoxyphenyl derivative) .
Alkyl and Halogen-Substituted Analogues
Key Differences :
- Reactivity : The chloromethyl group in C₆H₇ClN₂O₃ enables facile nucleophilic substitution, whereas the azetidine derivative’s rigid ring may limit such reactions .
- Structural Similarity : Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate has a Tanimoto similarity score of 0.92 to the target compound, reflecting shared carboxylate motifs .
Heterocyclic and Salt-Form Analogues
Key Differences :
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for drug delivery (e.g., 219.67 g/mol azetidine derivative vs. 289.70 g/mol benzamide analogue) .
- Bioactivity : The benzamide group in C₁₁H₁₂ClN₅O₂ may target enzymatic active sites, whereas azetidine’s strain could modulate receptor binding .
Biological Activity
Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C8H12N4O3·HCl
Molecular Weight : 233.65 g/mol
CAS Number : 1533674-35-9
The compound features an oxadiazole ring fused with an azetidine moiety, which contributes to its biological activities. The presence of the oxadiazole ring is particularly notable for its broad spectrum of biological effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride has shown significant antibacterial activity against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Candida albicans | 0.125 µg/mL |
The mechanism of action appears to involve inhibition of bacterial cell wall synthesis through interaction with key enzymes involved in this process.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 17 | |
| HT-29 (colon cancer) | 9 | |
| HeLa (cervical cancer) | 0.85 |
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways involved in tumor growth.
Anti-inflammatory Activity
Research indicates that derivatives of oxadiazoles can exhibit anti-inflammatory properties as well. Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate; hydrochloride has been tested for its ability to reduce inflammation in animal models:
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole derivatives:
- Antibacterial Efficacy Against Multidrug-resistant Strains : A study assessed the efficacy of this compound against multidrug-resistant E. coli strains, demonstrating a notable reduction in bacterial load in treated subjects compared to controls.
- In Vivo Antitumor Activity : In a xenograft model of breast cancer, administration of ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole resulted in a significant decrease in tumor volume and improved survival rates compared to untreated controls.
Q & A
Q. What are the established synthetic routes for Ethyl 5-(azetidin-3-yl)-1,2,4-oxadiazole-3-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting azetidine derivatives (e.g., azetidin-3-yl precursors) with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form intermediates .
- Oxadiazole Formation : Cyclization using reagents like hydrazine or hydroxylamine under controlled pH and temperature, followed by esterification with ethyl chloroformate .
- Hydrochloride Salt Preparation : Neutralization with HCl to yield the final hydrochloride salt .
Key parameters include solvent selection (e.g., ethanol, acetonitrile), catalyst use (e.g., NaOH), and purification via recrystallization or chromatography .
Q. How is the structural integrity of this compound validated?
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of irritants (H335 hazard) .
- First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can synthetic yields be optimized while reducing by-products?
- Reaction Optimization :
- Temperature Control : Maintain 60–80°C during cyclization to avoid decomposition .
- Catalyst Screening : Test bases (e.g., K2CO3) or phase-transfer catalysts to enhance regioselectivity .
- By-Product Mitigation :
- Chromatographic Purity : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to halt at peak yield .
Q. What strategies address contradictions in reported biological activity data?
- Assay Standardization :
- Use consistent bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) and MIC protocols for antimicrobial studies .
- Structural Confounders :
Q. How does the azetidinyl moiety influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Computational Modeling :
- Docking studies (e.g., AutoDock Vina) predict interactions with enzyme active sites (e.g., E. coli dihydrofolate reductase) .
Q. What in vitro models are suitable for evaluating antimicrobial efficacy?
- Bacterial Models :
- Gram-Positive : S. aureus (MSSA/MRSA) in Mueller-Hinton broth (CLSI guidelines) .
- Gram-Negative : E. coli (efflux pump-deficient strains to assess intrinsic activity) .
- Fungal Models :
- Candida albicans (azole-resistant strains) in RPMI-1640 medium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
